REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:13][O:14][c:15]1[cH:16][cH:17][c:18]2[c:23]([cH:24]1)[CH:22]=[C:21]([CH3:25])[CH2:20][CH2:19]2.[H:26][H:27].[c:6]1([SiH3:7])[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[CH3:13][O:14][c:15]1[cH:16][cH:17][c:18]2[c:23]([cH:24]1)[CH2:22][CH:21]([CH3:25])[CH2:20][CH2:19]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COc1ccc2c(c1)C=C(C)CC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)C=C(C)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[SiH3]c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)CC(C)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |